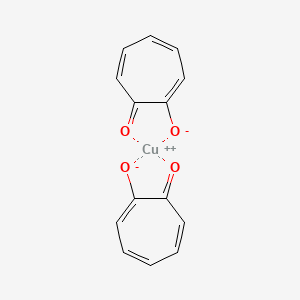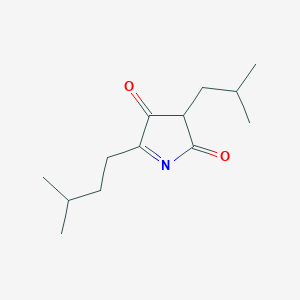
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an appropriate amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be applied to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzonitrile group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The enantiomer of the compound with similar properties but different stereochemistry.
2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The racemic mixture of the compound.
2-(4-Methyl-2-oxooxazolidin-3-yl)benzonitrile: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
572923-15-0 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-8-16-12(15)14(10)11-6-4-3-5-9(11)7-13/h3-6,10H,2,8H2,1H3/t10-/m0/s1 |
Clave InChI |
XJFJODZGHDFFQX-JTQLQIEISA-N |
SMILES isomérico |
CC[C@H]1COC(=O)N1C2=CC=CC=C2C#N |
SMILES canónico |
CCC1COC(=O)N1C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)



-](/img/structure/B12872964.png)
![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)


![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)


